![molecular formula C22H18N4O B10805428 N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B10805428.png)
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
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Overview
Description
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with 3-pyridinecarboxylic acid and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide are centered around its pharmacological properties, particularly its anti-inflammatory and analgesic effects. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These mediators play critical roles in inflammatory processes, suggesting that this compound may be effective in treating conditions characterized by inflammation.
Analgesic Effects
The compound has also shown promise as an analgesic agent. Its interaction with specific biochemical pathways related to pain perception may provide new avenues for pain management therapies .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines . The compound's ability to modulate signaling pathways involved in cancer progression makes it a potential candidate for further development in oncology.
Case Studies
Several studies have documented the biological activity of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole derivatives:
Study on Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of pyrazole derivatives, N-benzyl derivatives were found to significantly reduce inflammation markers in vitro and in vivo models .
Anticancer Research
Another study focused on the antiproliferative effects of various pyrazole compounds against different cancer cell lines, highlighting N-benzyl derivatives as particularly effective at inhibiting tumor growth .
Mechanism of Action
The mechanism of action of N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
- N-benzyl-1-phenylpyrazole-4-carboxamide
- 1-phenyl-3-pyridin-3-ylpyrazole
Uniqueness
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is unique due to the presence of both benzyl and pyridine groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Biological Activity
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a pyrazole ring, a benzyl group, and a pyridine moiety. The synthesis typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction of hydrazine with 1,3-diketones.
- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl chloride.
- Formation of the Pyridine Ring : Cyclization reactions involving suitable amines.
- Amide Bond Formation : Coupling the pyrazole and pyridine components.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer, anti-inflammatory, and antiviral agent.
Anticancer Activity
Several studies have investigated the compound's efficacy against various cancer cell lines. For instance:
- Cell Line Studies : this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values reported between 20 µM to 50 µM .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 25 | Induction of apoptosis |
MCF7 | 30 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in vitro:
- Inhibition of Cytokines : It effectively inhibited TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages, with inhibition rates up to 80% at concentrations of 10 µM .
Cytokine | Inhibition (%) at 10 µM |
---|---|
TNF-α | 80 |
IL-6 | 75 |
Antiviral Activity
Research indicates that this compound may inhibit viral replication:
- Mechanism : It appears to target viral enzymes essential for replication, showing effectiveness against coronaviruses in preliminary studies .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and inflammation.
- Receptor Binding : It interacts with specific receptors that modulate signaling pathways related to cell survival and apoptosis.
- Modulation of Gene Expression : Alters the expression levels of genes associated with inflammation and cancer progression.
Case Studies and Research Findings
A range of studies has been conducted to evaluate the pharmacological potential of this compound:
- Study on Anticancer Effects : A recent study highlighted its ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting a promising avenue for cancer therapy .
- Inflammation Model Studies : In vivo models demonstrated significant reduction in paw edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like ibuprofen .
Properties
IUPAC Name |
N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCWTCQVPISHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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